molecular formula C10H10F6INO2 B4300603 5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate

5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate

Cat. No.: B4300603
M. Wt: 417.09 g/mol
InChI Key: JXLRNTAERRAQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-6-yl acetate is a complex organic compound featuring a bicyclic structure with an iodine atom and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, which forms the bicyclic core. This is followed by the introduction of the iodine and trifluoromethyl groups through halogenation and trifluoromethylation reactions, respectively. The final step involves acetylation to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.

    Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane: Lacks the iodine atom, resulting in different reactivity and applications.

    5-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate: Chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.

Uniqueness

The presence of the iodine atom in 5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate imparts unique reactivity and potential for halogen bonding, distinguishing it from similar compounds. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

[5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F6INO2/c1-3(19)20-7-5-2-4(6(7)17)8(18-5,9(11,12)13)10(14,15)16/h4-7,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLRNTAERRAQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CC(C1I)C(N2)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Reactant of Route 2
Reactant of Route 2
5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Reactant of Route 3
Reactant of Route 3
5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Reactant of Route 4
5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Reactant of Route 5
Reactant of Route 5
5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Reactant of Route 6
Reactant of Route 6
5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.